![molecular formula C13H11N3OS B12108520 2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B12108520.png)
2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Éthyl-6-phénylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldéhyde est un composé hétérocyclique qui a suscité un intérêt considérable dans le domaine de la chimie médicinale. Ce composé est connu pour ses activités biologiques potentielles, en particulier ses propriétés anticancéreuses .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-Éthyl-6-phénylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldéhyde implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante consiste à faire réagir le 2-aminothiophénol avec du bromoacétate d'éthyle pour former un intermédiaire, qui est ensuite cyclisé avec de l'hydrate d'hydrazine pour donner le produit souhaité .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de ce composé ne soient pas largement documentées, l'approche générale consiste à mettre à l'échelle les procédures de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles telles que la température, le solvant et le catalyseur afin d'obtenir des rendements et une pureté plus élevés .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-Éthyl-6-phénylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldéhyde subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des sulfoxydes ou des sulfones correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe aldéhyde en alcool.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire sur le cycle aromatique.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes, les agents alkylants et les nucléophiles sont utilisés dans des conditions appropriées.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones, les alcools et divers dérivés substitués .
4. Applications de la recherche scientifique
Chimie : Il sert de brique de construction pour la synthèse de molécules plus complexes.
Biologie : Le composé présente des activités biologiques significatives, y compris des propriétés antimicrobiennes et anticancéreuses.
Médecine : Il a montré un potentiel prometteur en tant qu'agent anticancéreux, en particulier pour cibler le récepteur du facteur de croissance épidermique (EGFR).
Industrie : Ses dérivés sont utilisés dans le développement de produits pharmaceutiques et agrochimiques.
5. Mécanisme d'action
Le mécanisme d'action du 2-Éthyl-6-phénylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldéhyde implique son interaction avec des cibles moléculaires spécifiques. Par exemple, son activité anticancéreuse est attribuée à sa capacité à inhiber l'activité de la tyrosine kinase de l'EGFR. Cette inhibition perturbe les voies de signalisation impliquées dans la prolifération et la survie cellulaires, conduisant à l'apoptose des cellules cancéreuses .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It has shown promise as an anticancer agent, particularly in targeting the epidermal growth factor receptor (EGFR).
Industry: Its derivatives are used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit the tyrosine kinase activity of EGFR. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to apoptosis of cancer cells .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-Phénylimidazo[2,1-b][1,3,4]thiadiazole
- 6-Phénylimidazo[2,1-b][1,3,4]thiadiazole
- 2-Éthylimidazo[2,1-b][1,3,4]thiadiazole
Unicité
Le 2-Éthyl-6-phénylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldéhyde se démarque par sa combinaison unique d'un groupe éthyle et d'un groupe phényle, ce qui améliore son activité biologique et sa spécificité. Cette unicité structurelle contribue à son affinité de liaison plus élevée et à son activité inhibitrice contre l'EGFR par rapport aux composés similaires .
Propriétés
Formule moléculaire |
C13H11N3OS |
|---|---|
Poids moléculaire |
257.31 g/mol |
Nom IUPAC |
2-ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde |
InChI |
InChI=1S/C13H11N3OS/c1-2-11-15-16-10(8-17)12(14-13(16)18-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
Clé InChI |
VUYODOBEQJILQE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN2C(=C(N=C2S1)C3=CC=CC=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



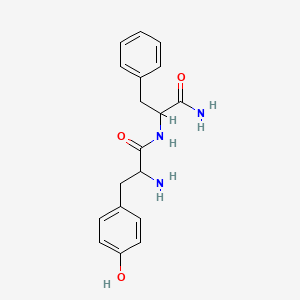
![2-amino-N-[1-(8-chloro-1-oxo-2-phenylisoquinolin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12108483.png)


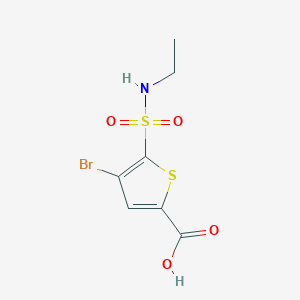
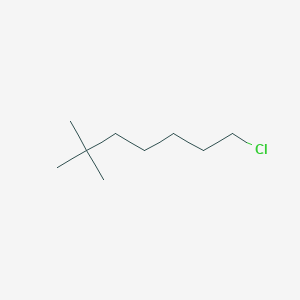
![[Trp3,Arg5]-Ghrelin (1-5) (human, rat)](/img/structure/B12108502.png)
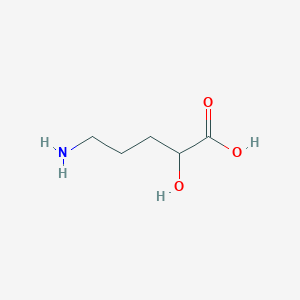
![Tert-butyl 2-tert-butyl-5-[(2-fluoro-5-formyl-4-phenylmethoxyphenyl)methyl]-3-methyl-4-oxoimidazolidine-1-carboxylate](/img/structure/B12108510.png)
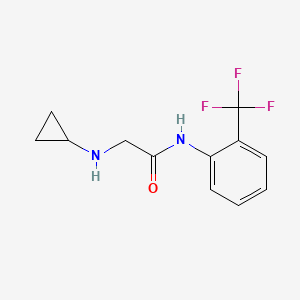

![N-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B12108538.png)

